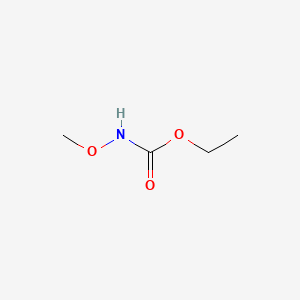

ethyl N-methoxycarbamate

Overview

Description

Ethyl N-methoxycarbamate is an organic compound and is considered as a building block . It belongs to the class of organic compounds known as carbamate esters . These are compounds containing an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H). They are esters of carbamic acids .

Synthesis Analysis

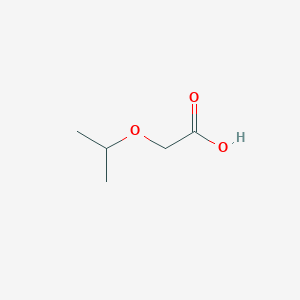

The synthesis of ethyl N-methoxycarbamate can be achieved from O-methylhydroxylamine and Ethyl cyanoformate .

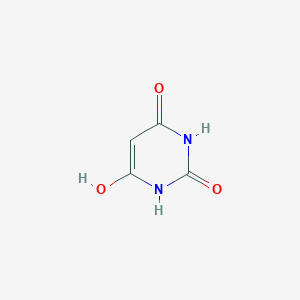

Molecular Structure Analysis

The molecular formula of ethyl N-methoxycarbamate is C4H9NO3 . The molecular weight is 119.12 .

Chemical Reactions Analysis

Ethyl carbamate, a related compound, is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .

Physical And Chemical Properties Analysis

Ethyl N-methoxycarbamate has a refractive index n20/D 1.412 (lit.), boiling point 150-155 °C (lit.), and density 1.022 g/mL at 25 °C (lit.) .

Scientific Research Applications

Immunotoxicity and Carcinogenicity Research

Ethyl N-methoxycarbamate has been studied for its effects on the immune system and its potential carcinogenicity. Research indicates that carbamate pesticides, including ethyl N-methoxycarbamate derivatives, may affect immune response, leading to diseases such as hypersensitivity reactions, autoimmune diseases, and cancers . These compounds can induce immunotoxicity by causing mutations in genes coding for immunoregulatory factors and altering immune tolerance .

Environmental Toxicology

In environmental toxicology, ethyl N-methoxycarbamate is assessed for its impact on non-target species and ecosystems. It’s known to affect renal, hepatic, neurological, reproductive, immune, and metabolic functions in humans and animals. Some carbamates are classified as endocrine-disrupting chemicals and are considered priority pollutants by the US EPA .

Analytical Chemistry

In analytical chemistry, ethyl N-methoxycarbamate is used as a reference compound for the evaluation of analytical methods. The compound’s presence in various matrices, such as food and environmental samples, necessitates the development of sensitive and accurate detection techniques .

Food Safety and Fermentation

Ethyl N-methoxycarbamate is a by-product in the production of fermented foods and alcoholic beverages. Its genotoxic and carcinogenic properties pose significant food safety concerns. Studies focus on its formation, analysis, and control in products like Chinese liquor (Baijiu) to ensure consumer safety .

Microbial Degradation

Research into microbial degradation of ethyl N-methoxycarbamate aims to reduce its residue in fermented foods and improve food safety. Strains like Clavispora lusitaniae Cl-p have been isolated for their strong degradation ability, which also enhances the flavor profile of fermented beverages .

Pharmaceutical Applications

While not directly related to ethyl N-methoxycarbamate, carbamates have been used in medicine for conditions such as myasthenia gravis and as pre-exposure protection from chemical warfare nerve agents. This highlights the broader scope of carbamate compounds in pharmaceutical research .

Safety and Hazards

properties

IUPAC Name |

ethyl N-methoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-3-8-4(6)5-7-2/h3H2,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBURKGRQNJPCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192005 | |

| Record name | Carbamic acid, methoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl N-methoxycarbamate | |

CAS RN |

3871-28-1 | |

| Record name | Carbamic acid, methoxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003871281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, methoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

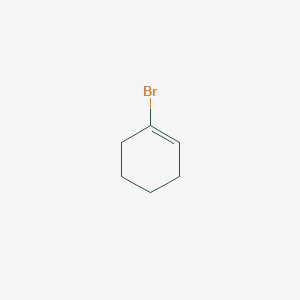

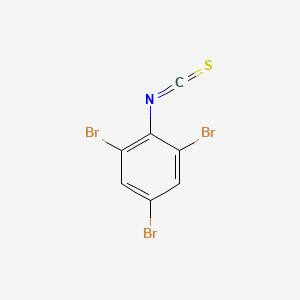

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

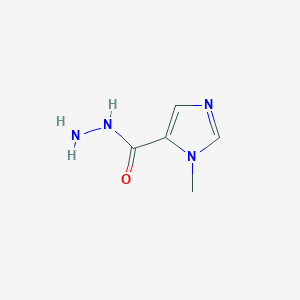

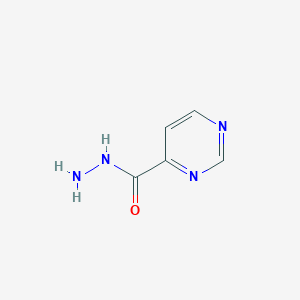

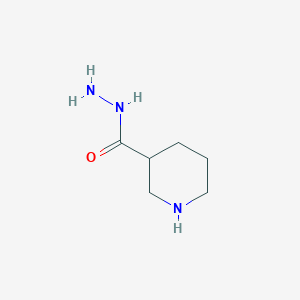

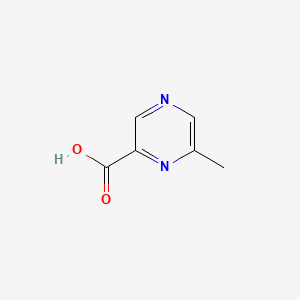

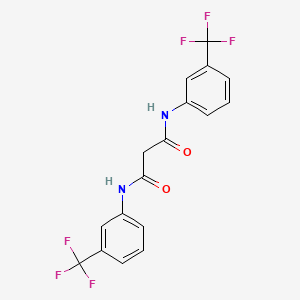

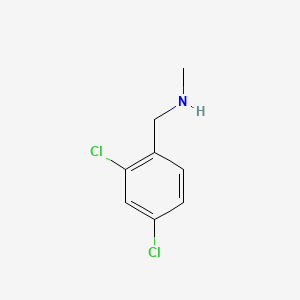

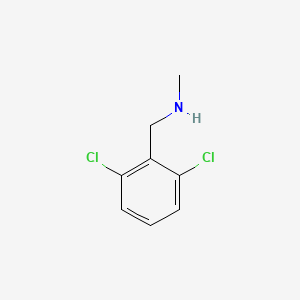

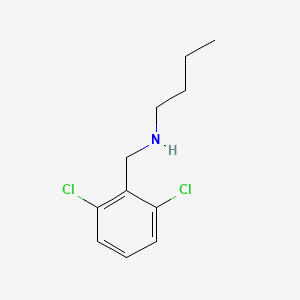

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.